Terminal Olefin Reactivity: Allyl vs. Saturated Alkyl Substituents Enables Olefin Metathesis and Thiol-Ene Conjugation
The C3-allyl group of CAS 61892-78-2 contains a terminal olefin (C=C) capable of participating in olefin cross-metathesis, ring-closing metathesis, thiol-ene click chemistry, epoxidation, and hydroboration. In contrast, the closest saturated analog, 3-methyl-piperazine-2,5-dione (cyclo[Ala-Gly]), possesses only an sp³-hybridized methyl group with no accessible π-bond reactivity [1]. Alkylation of piperazine-2,5-diones with allyl bromides represents a general method for introducing this reactive handle, as demonstrated in the foundational work by Markham and Sammes, where allyl bromide was used to elaborate 2,5-diethoxy-3,6-dihydropyrazine intermediates [1]. The terminal olefin also enables ring-closing metathesis approaches to cyclic peptides, where allyl glycine subunits exhibit excellent cyclization yields in contrast to allyl esters and allyl carbamates [2].
| Evidence Dimension | Availability of terminal olefin for alkene-specific reactions (metathesis, thiol-ene, epoxidation, hydroboration) |
|---|---|
| Target Compound Data | One terminal C=C bond (allyl group at C3); SMILES: C=CCC1C(=O)NCC(=O)N1 |
| Comparator Or Baseline | 3-Methyl-piperazine-2,5-dione (cyclo[Ala-Gly]): zero C=C bonds; Piperazine-2,5-dione (unsubstituted): zero C=C bonds |
| Quantified Difference | Qualitative: presence vs. absence of a π-bond system; the allyl group enables at least five distinct reaction manifolds (cross-metathesis, RCM, thiol-ene, epoxidation, hydroboration) that are inaccessible to saturated alkyl analogs |
| Conditions | General organic reactivity principles; Markham & Sammes (1979) methodology for allyl bromide alkylation of DKP scaffolds [1]; ring-closing metathesis conditions for diallylated peptides [2] |
Why This Matters
The allyl handle enables downstream diversification strategies that are categorically impossible with saturated alkyl-substituted DKPs, making CAS 61892-78-2 the necessary choice when a chemically addressable olefin is required on the DKP scaffold while retaining free NH groups.
- [1] Markham, J. L.; Sammes, P. G. Pyrazine Chemistry. Part 10. Synthesis of Alkylated Derivatives of Piperazine-2,5-diones. J. Chem. Soc., Perkin Trans. 1 1979, 1889–1892. DOI: 10.1039/P19790001889. View Source
- [2] A straightforward approach towards cyclic peptides via ring-closing metathesis—scope and limitations. RSC Advances 2004. DOI: 10.1039/b400100a. View Source
